Cas no 80573-04-2 (Balsalazide)

Balsalazide structure
Balsalazide structure
Product Name:Balsalazide
Numero CAS:80573-04-2
MF:C17H15N3O6
MW:357.317504167557
MDL:MFCD00868204
CID:60236
PubChem ID:54585
Update Time:2025-10-28

Balsalazide Proprietà chimiche e fisiche

Nomi e identificatori

    • (E)-5-((4-((2-Carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid
    • Balsalazide
    • ASOXIME CHLORIDE
    • BALSALAZIDE DISODIUM SALT
    • BALSALAZIDE SODIUM
    • balsalazido
    • BALSALZIDE DISODIUM
    • (E)-5-[[4-[[(2-Carboxyethyl)amino]-carbonyl]phenyl]azo-2-hydroxybenzoic acid
    • Balsalazide Disodium
    • Balsalazidum
    • 3-tert-butylsulfanylpyridin-4-ylamine
    • 5-(2-{4-[(2-carboxyethyl)carbamoyl]phenyl}diazen-1-yl)-2-hydroxybenzoic acid
    • KS-5215
    • HMS3369E09
    • 5-((4-((2-carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid
    • SCHEMBL118300
    • F85019
    • SCHEMBL138311
    • D07488
    • P80AL8J7ZP
    • AC-8500
    • BALSALAZIDE [MI]
    • AB01209737-01
    • 3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazono]-6-oxo-cyclohexa-1,4-diene-1-carboxylic acid
    • Balsalazido [Spanish]
    • Balsalazida [Spanish]
    • Giazo
    • SMR000469221
    • 3-[[4-[(2-carboxyethylamino)-oxomethyl]phenyl]hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienecarboxylic acid
    • IPOKCKJONYRRHP-UHFFFAOYSA-N
    • HMS2052K19
    • (E)-5-({p-[(2-carboxyethyl)carbamoyl]phenyl}azo)-2-salicylic acid
    • FT-0602905
    • NCGC00164634-02
    • Colazide
    • Tox21_112252
    • AS-17568
    • Benzoic acid, 5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-
    • MLS001424257
    • CHEMBL1208641
    • BALSALAZIDE [WHO-DD]
    • 5-[4-(2-carboxy-ethylcarbamoyl)-phenylazo]-2-hydroxy-benzoic acid
    • BIDD:GT0772
    • Balsalazide-d3DisodiumSalt
    • HY-B0667
    • Balsalazida
    • 5-[4-(2-Carboxyethylcarbamoyl)phenylazo]salicylic acid
    • 80573-04-2
    • NC00390
    • Benzoic acid, 5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, (E)-
    • BENZOIC ACID, 5-((4-(((2-CARBOXYETHYL)AMINO)CARBONYL)PHENYL)AZO)-2-HYDROXY-
    • MFCD00868204
    • BDBM50565694
    • 5-[(E)-{4-[(2-carboxyethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoic acid
    • CHEBI:94605
    • BALSALAZIDE [INN]
    • CHEBI:267413
    • BALSALAZIDE [VANDF]
    • Q27166431
    • (3E)-3-(2-{4-[(2-carboxyethyl)carbamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
    • EN300-119538
    • GTPL11569
    • DB01014
    • NCGC00164634-01
    • Balsalazidum [Latin]
    • 399030-81-0
    • CCG-101140
    • s4842
    • DTXCID5020653
    • CHEMBL1201346
    • NS00038077
    • HMS2233C19
    • Q-200671
    • UNII-P80AL8J7ZP
    • Colazal
    • SCHEMBL15841310
    • AKOS015892568
    • Balsalazide (INN)
    • Tox21_112252_1
    • DTXSID7040653
    • (E)-5-[[[-4-(2-Carboxyethyl)aminocarbonyl]phenyl]azo]-2-hydroxybenzoic acid
    • Bacitracin zinc, Antibiotic for Culture Media Use Only
    • (E)-5-((4-(((2-Carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxybenzoic acid
    • SCHEMBL142548
    • 3-(2-{4-[(2-carboxyethyl)carbamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
    • A839951
    • Balsalazide [INN:BAN]
    • 5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
    • Q347337
    • 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid
    • (E)-5-((4-(2-carboxyethylcarbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid
    • DTXSID50861027
    • CAS-80573-04-2
    • Z2588038982
    • HMS3394K19
    • 5-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic acid (ACI)
    • Benzoic acid, 5-[(1E)-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxy- (9CI)
    • Benzoic acid, 5-[[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxy-, (E)- (ZCI)
    • Colaza
    • BRD-K41410256-304-02-2
    • MDL: MFCD00868204
    • Inchi: 1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/b20-19+
    • Chiave InChI: IPOKCKJONYRRHP-FMQUCBEESA-N
    • Sorrisi: C(C1C(O)=CC=C(/N=N/C2C=CC(C(=O)NCCC(=O)O)=CC=2)C=1)(=O)O

Proprietà calcolate

  • Massa esatta: 357.09600
  • Massa monoisotopica: 357.096
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 8
  • Complessità: 687
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 145A^2
  • XLogP3: 2.2

Proprietà sperimentali

  • Colore/forma: Polvere cristallina da giallo a arancione
  • Densità: 1.44 g/cm3
  • Punto di fusione: 254-255?C
  • Indice di rifrazione: 1.649
  • PSA: 148.65000
  • LogP: 3.10120

Balsalazide Informazioni sulla sicurezza

Balsalazide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B116300-5mg
Balsalazide
80573-04-2
5mg
$ 65.00 2023-04-19
TRC
B116300-10mg
Balsalazide
80573-04-2
10mg
$ 115.00 2023-04-19
TRC
B116300-25mg
Balsalazide
80573-04-2
25mg
$ 247.00 2023-04-19
TRC
B116300-50mg
Balsalazide
80573-04-2
50mg
$ 460.00 2023-04-19
abcr
AB509392-100 mg
Balsalazide
80573-04-2
100MG
€207.60 2023-07-10
abcr
AB509392-1 g
Balsalazide
80573-04-2
1g
€602.90 2023-07-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci20494-10mg
Balsalazide
80573-04-2 98%
10mg
¥856.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci20494-50mg
Balsalazide
80573-04-2 98%
50mg
¥3000.00 2023-09-09
ChemScence
CS-2899-10mg
Balsalazide
80573-04-2 99.20%
10mg
$119.0 2022-04-26
ChemScence
CS-2899-50mg
Balsalazide
80573-04-2 99.20%
50mg
$432.0 2022-04-26

Balsalazide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 5 °C
1.2 Reagents: Hydrogen Catalysts: Palladium ;  1 atm, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  20 min, rt
1.4 Solvents: Water ;  10 min, rt; rt → -5 °C
1.5 Reagents: Sodium nitrite Solvents: Water ;  1 h, 0 °C
1.6 Reagents: Sodium carbonate ,  Sodium hydroxide Solvents: Water ;  0 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 8, 0 °C
1.8 1 h, rt
Riferimento
Preparation of sodium balsalazide
, China, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  6 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 5 °C; 3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  8 h, 65 °C
4.1 Reagents: 4-Nitrobenzoic acid ,  Hydrochloric acid Solvents: Water ;  1 h, 0 °C
4.2 Reagents: Sodium carbonate ,  Sodium hydroxide Solvents: Water ;  0 °C
4.3 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 8
4.4 Reagents: Hydrochloric acid Solvents: Water ;  1 h
Riferimento
Synthesis of balsalazide sodium
Shi, Zhenhua; et al, Zhongguo Yiyao Gongye Zazhi, 2003, 34(11), 537-538

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 1 bar, rt
2.1 Reagents: Sodium carbonate ,  Sodium hydroxide Solvents: Water ;  15 - 20 min, 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 10, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
Sustainable Synthesis of Balsalazide and Sulfasalazine Based on Diazotization with Low Concentrations of Nitrogen Dioxide in Air
Hofmann, Dagmar ; et al, Chemistry - A European Journal, 2017, 23(17), 4042-4045

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 °C; 2 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 1 bar, rt
3.1 Reagents: Sodium carbonate ,  Sodium hydroxide Solvents: Water ;  15 - 20 min, 0 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 10, 0 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
Sustainable Synthesis of Balsalazide and Sulfasalazine Based on Diazotization with Low Concentrations of Nitrogen Dioxide in Air
Hofmann, Dagmar ; et al, Chemistry - A European Journal, 2017, 23(17), 4042-4045

Balsalazide Raw materials

Balsalazide Preparation Products

Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.